Diazepane vs. Piperazine Ring Expansion: Conformational and Steric Differentiation from the C1s Inhibitor A1
The target compound features a seven-membered 1,4-diazepane ring at the pyridine 6-position, in contrast to the six-membered piperazine ring in the published C1s inhibitor A1 (6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide) [1]. The diazepane ring introduces an additional methylene unit, increasing ring puckering flexibility and altering the spatial orientation of the N-4 methyl substituent relative to the pyridine-carboximidamide plane. In the A1–C1s co-crystal structure (PDB 8TYP, 1.8 Å resolution), the piperazine ring occupies the S1' substrate recognition pocket; the expanded diazepane ring would require a different binding pose that could either reduce or enhance pocket complementarity depending on the target protease [1]. This ring-size difference is non-trivial: among 94 compounds screened for C1s binding in the original study, only A1 (piperazine-based) advanced to full characterization, suggesting that ring geometry is a critical determinant of C1s binding affinity [1].
| Evidence Dimension | Heterocyclic ring size at pyridine 6-position |
|---|---|
| Target Compound Data | Seven-membered 1,4-diazepane ring (MW contribution: 113.18 g/mol for 4-methyl-1,4-diazepane) |
| Comparator Or Baseline | A1 (C1s-IN-1): six-membered piperazine ring; Kd = 9.8 μM, Ki = 5.8 μM against C1s [1] |
| Quantified Difference | Ring expansion from 6- to 7-membered; predicted altered S1' pocket occupancy. Quantitative binding/activity data for the target compound against C1s are not available in the published literature as of May 2026. The conformational impact is class-level inference based on the known SAR of the A1 scaffold [1]. |
| Conditions | Structural comparison; C1s binding data for A1 from SPR and enzymatic assays; crystal structure PDB 8TYP at 1.8 Å [1]. |
Why This Matters
For complement-targeted drug discovery programs, the diazepane-expanded scaffold offers a structurally distinct starting point for SAR exploration beyond the piperazine-based A1 series, with the potential to access different binding poses in the C1s active site or redirect selectivity toward other serine proteases.
- [1] Xu X, Herdendorf TJ, Duan H, et al. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. J Immunol. 2024;212(4):689-701. doi:10.4049/jimmunol.2300630. PDB: 8TYP. View Source
